Cas no 2173052-75-8 ((4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride)

(4aR,7aS)-1-(Cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride is a chiral, bicyclic sulfone derivative with a cyclobutylcarbonyl substituent. Its rigid, stereochemically defined structure enhances selectivity in pharmaceutical applications, particularly as an intermediate or building block in drug discovery. The sulfone moiety improves metabolic stability and binding affinity, while the cyclobutyl group contributes to conformational constraint, optimizing interactions with biological targets. The hydrochloride salt form ensures improved solubility and handling properties. This compound is suited for research in central nervous system (CNS) or enzyme-targeted therapies due to its fused heterocyclic framework. High purity and well-characterized stereochemistry make it valuable for structure-activity relationship (SAR) studies.
(4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride structure
2173052-75-8 structure
Product Name:(4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride
CAS No:2173052-75-8
MF:C11H19ClN2O3S
MW:294.798160791397
MDL:MFCD29762550
CID:4772420
Update Time:2026-02-26

(4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
    • (4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride
    • MDL: MFCD29762550
    • Inchi: 1S/C11H18N2O3S.ClH/c14-11(8-2-1-3-8)13-5-4-12-9-6-17(15,16)7-10(9)13;/h8-10,12H,1-7H2;1H/t9-,10+;/m0./s1
    • InChI Key: QVACMARQDAJZIJ-BAUSSPIASA-N
    • SMILES: Cl.S1(C[C@H]2[C@@H](C1)N(C(C1CCC1)=O)CCN2)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 425
  • Topological Polar Surface Area: 74.9

(4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride Pricemore >>

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A139670-250mg
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2173052-75-8
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(4aR,7aS)-1-(Cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride; .
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AB560951-5g
(4aR,7aS)-1-(Cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride; .
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€1837.00 2025-04-20
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AB560951-500mg
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(4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:2173052-75-8)(4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride
Order Number:A1143471
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:57
Price ($):481.0
Email:sales@amadischem.com

Additional information on (4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride

Introduction to (4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-bpyrazine] 6,6-dioxide hydrochloride (CAS No. 2173052-75-8)

(4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-bpyrazine] 6,6-dioxide hydrochloride, identified by the CAS number 2173052-75-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the modulation of biological pathways associated with neurological and cardiovascular disorders. The unique structural features of this molecule, including its cyclobutylcarbonyl moiety and the octahydrothieno[3,4-bpyrazine] core, contribute to its distinct chemical properties and biological activities.

The< strong> bicyclic structure of (4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-bpyrazine] 6,6-dioxide hydrochloride imparts a high degree of conformational flexibility, which is a critical factor in determining its interaction with biological targets. This flexibility allows the molecule to adopt multiple binding conformations, enhancing its potential for binding to specific enzymes and receptors. The presence of the< strong> cyclobutylcarbonyl group adds rigidity to the molecule, which can improve its binding affinity and selectivity. These structural characteristics make it an attractive candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in the development of< strong> heterocyclic compounds for therapeutic purposes. Heterocycles are known for their diverse biological activities and are widely represented in natural products and pharmaceuticals. The< strong> octahydrothieno[3,4-bpyrazine] scaffold is particularly noteworthy due to its presence in several bioactive molecules that have shown promise in preclinical studies. The incorporation of oxygen atoms into the ring system enhances the compound's solubility and metabolic stability, making it more suitable for therapeutic applications.

The< strong> hydrochloride salt form of this compound improves its solubility in water, which is essential for formulation development and pharmacokinetic studies. Solubility is a critical parameter that influences drug absorption, distribution, metabolism, and excretion (ADME). By enhancing solubility, the hydrochloride salt form ensures better bioavailability and more consistent drug delivery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of small molecules with biological targets with greater accuracy. These tools have been instrumental in identifying potential drug candidates like (4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-bpyrazine] 6,6-dioxide hydrochloride that exhibit high affinity for specific enzymes and receptors involved in disease pathways. For instance, studies have shown that this compound interacts with< strong> monoamine oxidase (MAO) binders, suggesting its potential utility in treating neurological disorders such as depression and Parkinson's disease.

The< strong> stereochemistry of (4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-bpyrazine] 6,6-dioxide hydrochloride plays a crucial role in determining its biological activity. The (4AR,7aS) configuration indicates a specific spatial arrangement of atoms within the molecule that can influence its interaction with biological targets. Stereoisomers of this compound have been shown to exhibit different pharmacological profiles, highlighting the importance of precise stereochemical control in drug design.

In vitro studies have demonstrated that (4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-bpyrazine] 6,6-dioxide hydrochloride exhibits significant inhibitory activity against various enzymes and receptors relevant to neurological disorders. For example,< strong> MAO-A and< strong> MAO-B Inhibition has been observed at concentrations comparable to those achieved with existing therapeutic agents. Additionally,< strong> antioxidant properties were noted in preliminary experiments using cellular models.

The< strong> pharmacokinetic profile

The synthesis of (4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-bpyrazine] 6,6-dioxide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The use of advanced synthetic techniques such as transition metal catalysis has been employed to streamline the synthesis process while maintaining high enantioselectivity.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。The study of (4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-bpyrazine] 6,6-dioxide hydrochloride exemplifies this collaborative approach,with researchers from various fields contributing their expertise to advance understanding of its potential therapeutic applications。

In conclusion,(4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-bpyrazine] 6,6-dioxide hydrochloride represents a promising candidate for further exploration in pharmaceutical research。Its unique structural features、biological activities、and favorable pharmacokinetic profile make it an attractive molecule for treating neurological disorders。With continued research efforts aimed at optimizing its synthesis、pharmacological properties,and clinical efficacy,this compound holds significant potential as a future therapeutic agent。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2173052-75-8)(4AR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno3,4-bpyrazine 6,6-dioxide hydrochloride
A1143471
Purity:99%
Quantity:1g
Price ($):481.0
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